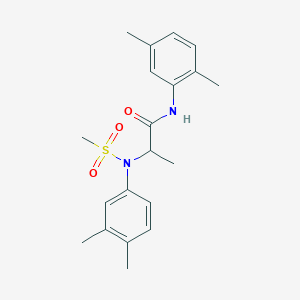![molecular formula C21H26N2O5 B4167843 N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4167843.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Descripción general
Descripción
N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, commonly known as spirocyclic ketone, is a novel class of small molecules that has gained significant attention in the field of medicinal chemistry. The unique spirocyclic structure of this compound makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of spirocyclic ketone is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in the regulation of cell growth and survival. It also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Spirocyclic ketone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins involved in the regulation of cell growth and survival. It also has antiviral activity against hepatitis C virus and dengue virus. Moreover, spirocyclic ketone has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spirocyclic ketone has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily achieved through simple purification techniques. It also exhibits potent anticancer and antiviral activity, making it a promising candidate for the development of new drugs. However, spirocyclic ketone has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Moreover, its efficacy and safety in humans are yet to be determined.
Direcciones Futuras
There are several future directions for the research of spirocyclic ketone. One of the most promising areas is the development of new drugs based on spirocyclic ketone. It has the potential to be used in the treatment of cancer, viral infections, and neurodegenerative diseases. Moreover, more research is needed to understand its mechanism of action and to determine its efficacy and safety in humans. Additionally, spirocyclic ketone can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
Spirocyclic ketone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. It also has antiviral activity against hepatitis C virus and dengue virus. Moreover, spirocyclic ketone has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c24-18-14-17(21(28-18)8-2-1-3-9-21)19(25)22-16-6-4-15(5-7-16)20(26)23-10-12-27-13-11-23/h4-7,17H,1-3,8-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICXIGLYEGNAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4167764.png)

![N-[3,5-bis(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4167786.png)
![N-[4-(2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B4167795.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4167800.png)

![N-(2-{2-[(2-sec-butylphenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4167810.png)
![1-(diphenylmethyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4167818.png)
![N-{2-[4-(3-ethoxy-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)urea](/img/structure/B4167829.png)
![4',4',6',8'-tetramethyl-3H,4'H-spiro[1,3-benzoxazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4167866.png)
![4-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4167870.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4167884.png)
![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}phenol 4-methylbenzenesulfonate (salt)](/img/structure/B4167885.png)
![3,4-dichloro-N-[2-(3,4-dimethylphenyl)-2-oxoethyl]-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide](/img/structure/B4167892.png)